molecular formula C14H13N5O B3060875 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide CAS No. 94692-06-5

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide

Cat. No. B3060875
CAS RN: 94692-06-5
M. Wt: 267.29 g/mol
InChI Key: CXZMPXJTNZMSKQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide” are not directly available from the sources I found .

Scientific Research Applications

Inhibition of Hepatitis C Virus Replication

The compound has been found to inhibit the replication of the Hepatitis C virus . It does this by suppressing cyclooxygenase-2, an enzyme that plays a crucial role in inflammation and is often upregulated in viral infections .

Antiviral Properties

Beyond its specific action against Hepatitis C, the compound’s mechanism of inhibition suggests potential broader antiviral applications . By targeting processes common to many viral infections, it could potentially be used to treat a variety of viral diseases.

Anti-Inflammatory Applications

Given its suppression of cyclooxygenase-2, the compound may have anti-inflammatory properties . This could make it useful in treating conditions characterized by inflammation.

Cannabinoid Receptor Affinity

Research has shown that the compound has affinity for cannabinoid receptors . This suggests potential applications in the treatment of conditions modulated by these receptors, such as certain neurological disorders, pain, and addiction.

Drug Development

The compound’s diverse biological activities make it a promising candidate for drug development . Its effects on viral replication and inflammation, in particular, suggest potential therapeutic applications in infectious diseases and immune disorders.

Research Tool

Given its biological activities, the compound can be used as a research tool to study viral replication, inflammation, and cannabinoid receptor function .

Safety and Hazards

The safety and hazards associated with “1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide” are not directly available from the sources I found .

Future Directions

The future directions for the study of “1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide” are not directly available from the sources I found .

properties

IUPAC Name

1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-17-13(20)12-10-16-19(11-6-2-1-3-7-11)14(12)18-8-4-5-9-18/h1-10H,15H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZMPXJTNZMSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377630
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide

CAS RN

94692-06-5
Record name 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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